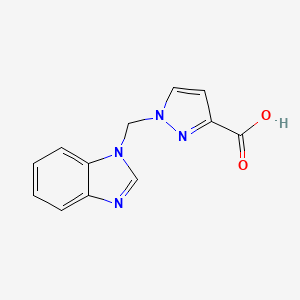

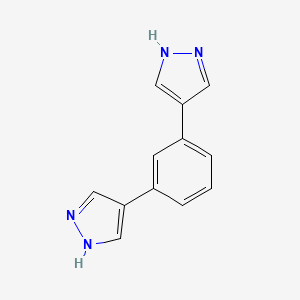

4-(3-(1H-Pyrazol-4-yl)phenyl)-1H-pyrazole

Vue d'ensemble

Description

The compound “4-(3-(1H-Pyrazol-4-yl)phenyl)-1H-pyrazole” is a type of organic compound known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3-(1-acetyl-5-substitutedphenyl-1H-pyrazol-3-yl)-4-hydroxy-1-methylquinolin-2(1H)-ones were synthesized and characterized . The proposed method for the synthesis of these novel derivatives was convenient and gave a good yield .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C9H9BN2O2 . The InChI code for this compound is 1S/C9H9BN2O2/c13-10(14)9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6,13-14H, (H,11,12) .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 187.99 . It has a density of 1.3±0.1 g/cm3, a boiling point of 484.1±55.0 °C at 760 mmHg, and a flash point of 246.5±31.5 °C .Applications De Recherche Scientifique

Structural Chemistry and Crystallography

- Research on pyrazole compounds like 4-(3-(1H-Pyrazol-4-yl)phenyl)-1H-pyrazole often focuses on their synthesis and crystal structures. For instance, Loh et al. (2013) synthesized and characterized the crystal structures of four pyrazole compounds, highlighting the dihedral angles formed between the pyrazole rings and fluoro-substituted rings. Such studies contribute to the understanding of molecular geometries and interactions, important for material science and drug design (Loh, Quah, Chia, Fun, Sapnakumari, Narayana & Sarojini, 2013).

Synthesis and Reactivity in Organic Chemistry

- The synthesis and reactivity of pyrazole derivatives are pivotal areas of study, often leading to the creation of novel compounds with potential applications. Aly and colleagues (2004) detailed a convenient synthesis method for pyrazolinone and pyrazole derivatives, which can serve as a foundation for further chemical transformations and applications in various fields (Aly, Abdo & El-Gharably, 2004).

Antimicrobial and Biological Activities

- Pyrazole derivatives often exhibit antimicrobial properties. For instance, Kumar et al. (2012) synthesized a series of pyrazolines and tested them for antimicrobial activity, finding that many compounds showed activity comparable to standard drugs (Kumar, Meenakshi, Kumar & Kumar, 2012). Similarly, Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives and evaluated their antimicrobial activity, revealing dependency on the type of Schiff base moiety (Hamed, Abdelhamid, Saad, Elkady & Elsabee, 2020).

Fluorescence and Spectroscopy

- Studies often explore the fluorescent properties of pyrazole derivatives for potential applications in sensing and material sciences. Ibrahim et al. (2016) studied the fluorescence properties of pyrazoline derivatives, observing emissions in the blue region of the visible spectrum, which could be influenced by different solvents (Ibrahim, Al‐Refai, Ayub & Ali, 2016).

Molecular Docking and Computational Studies

- Pyrazole derivatives are also subjects of molecular docking and computational studies to predict their biological activities and interactions. Dhevaraj, Gopalakrishnan, and Pazhamalai (2019) synthesized tetrazole-containing pyrazoles and conducted molecular docking studies to predict biological activity, highlighting the integration of synthetic and computational approaches in drug discovery (Dhevaraj, Gopalakrishnan & Pazhamalai, 2019).

Orientations Futures

The future directions for “4-(3-(1H-Pyrazol-4-yl)phenyl)-1H-pyrazole” and similar compounds could involve the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions . These could potentially show satisfactory efficacy and safety profiles .

Analyse Biochimique

Biochemical Properties

Pyrazole derivatives have been reported to exhibit a range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties

Cellular Effects

Some pyrazole derivatives have been reported to inhibit the BRAF V600E mutation, which is associated with various types of cancer

Temporal Effects in Laboratory Settings

It has been reported that the compound is stable to heating in air up to at least 360 °C

Propriétés

IUPAC Name |

4-[3-(1H-pyrazol-4-yl)phenyl]-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c1-2-9(11-5-13-14-6-11)4-10(3-1)12-7-15-16-8-12/h1-8H,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSRYHHVNYJOBBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CNN=C2)C3=CNN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

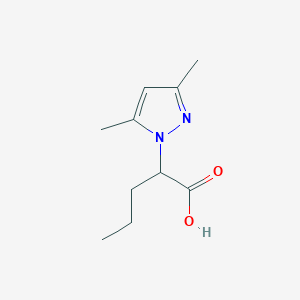

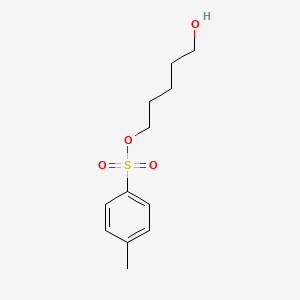

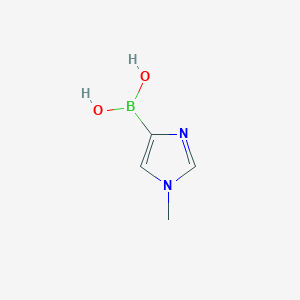

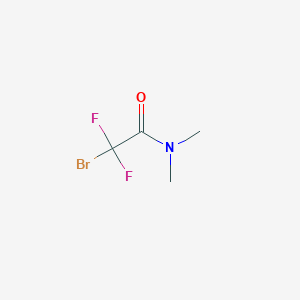

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-(pyridin-3-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3175548.png)

![(3aR,5R,6S,6aR)-5-{[bis(2-hydroxyethyl)amino]methyl}-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3175552.png)

![1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol](/img/structure/B3175581.png)

![3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3175605.png)